molecular formula C16H12ClFN4O4S B2366851 N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide CAS No. 860650-12-0

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide

Cat. No.: B2366851
CAS No.: 860650-12-0
M. Wt: 410.8
InChI Key: SNMREDFLSQXBAY-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide is a complex organic compound with a unique structure that combines a pyrrole ring with chlorinated and nitro-substituted phenyl groups, as well as a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with the fluorinated phenylsulfamide under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce a variety of functionalized compounds .

Scientific Research Applications

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-N-[(4-fluorophenyl)sulfamoyl]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O4S/c17-14-10-13(22(23)24)7-8-15(14)21-9-1-2-16(21)20-27(25,26)19-12-5-3-11(18)4-6-12/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMREDFLSQXBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)NS(=O)(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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